

A Comparative Guide to 1-Bromoeicosane and Other Long-Chain Alkyl Bromides

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Compound of Interest

Compound Name: 1-Bromoeicosane

Cat. No.: B1265406

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Long-chain alkyl bromides are fundamental building blocks in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, surfactants, and advanced materials.[1] Their utility stems from the reactivity of the carbon-bromine bond, which readily participates in nucleophilic substitution and organometallic coupling reactions.[2][3] This guide provides a comparative analysis of **1-bromoeicosane** against other prominent long-chain alkyl bromides—1-bromododecane, 1-bromohexadecane, and 1-bromooctadecane—focusing on their physicochemical properties, reactivity, and applications, supported by experimental protocols.

Physicochemical Properties

The physical state and solubility of these compounds are primarily dictated by the length of their alkyl chains. As the chain length increases, van der Waals forces become stronger, leading to higher melting and boiling points. All are characterized by their hydrophobic nature, showing good solubility in nonpolar organic solvents and practical insolubility in water.[3][4]

Property	1-Bromododecane	1-Bromohexadecane	1-Bromooctadecane	1-Bromoeicosane
CAS Number	143-15-7[5]	112-82-3	112-89-0[6]	4276-49-7
Molecular Formula	C ₁₂ H ₂₅ Br[5]	C ₁₆ H ₃₃ Br	C ₁₈ H ₃₇ Br[6]	C ₂₀ H ₄₁ Br
Molecular Weight	249.23 g/mol [5]	305.34 g/mol	333.41 g/mol [7]	361.44 g/mol
Physical State (RT)	Colorless liquid[4][8]	Liquid or solid[9]	White to light gray solid[2]	White to pale yellow solid[10][11]
Melting Point	-11 to -9 °C[5]	16 to 18 °C	25 to 30 °C[6]	36 to 39 °C
Boiling Point	134-135 °C @ 6 mmHg[5]	190 °C @ 11 mmHg	214-216 °C @ 12 mmHg[12]	>230 °C (Flash Point)[11]
Density	1.038 g/mL @ 25 °C[5]	0.999 g/mL @ 25 °C	0.976 g/mL @ 25 °C[12]	~1.008 g/mL (estimate)[11]

Reactivity and Performance Comparison

As primary alkyl bromides, these compounds readily undergo nucleophilic substitution reactions, typically via an S_N2 mechanism.[10] The reactivity of the C-X bond generally increases in the order R-Cl < R-Br < R-I, making alkyl bromides a good balance of reactivity and stability for many synthetic applications.[13][14] Their utility is particularly pronounced in the formation of carbon-carbon bonds through organometallic intermediates.

Key Reactions:

- Grignard Reagent Formation:** All listed alkyl bromides react with magnesium metal in an ether solvent (like diethyl ether or THF) to form Grignard reagents (R-MgX).[15][16] These reagents are potent carbon-based nucleophiles, widely used for attacking carbonyls to create primary, secondary, or tertiary alcohols.[17]
- Suzuki-Miyaura Cross-Coupling:** These alkyl bromides can serve as electrophilic partners in Suzuki couplings. This palladium-catalyzed reaction couples the alkyl group with an

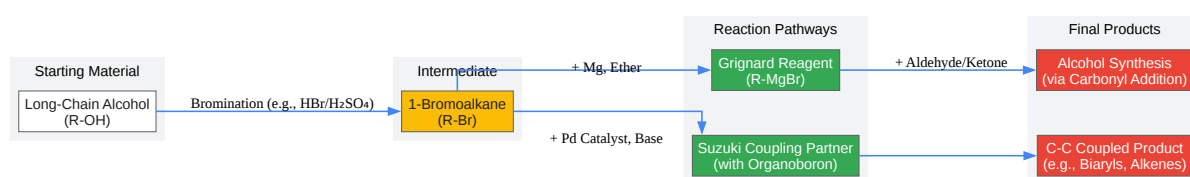
organoboron species, and recent advancements have expanded its scope to include sp^3 -hybridized carbons, such as those in long-chain alkyl bromides.[18][19][20]

- Other Applications: They are key intermediates for synthesizing surfactants, pharmaceuticals, and other organic compounds.[1][4] For instance, 1-bromooctadecane is used to prepare Wittig reagents for synthesizing long-chain olefins, while **1-bromoeicosane** has been used in preparing CuBr/polymer nanocomposites and self-assembled monolayers.[2][11]

The primary differentiator in performance for these specific long-chain bromides is often not electronic reactivity but their physical properties. The higher melting points and lower solubility of longer-chain variants like **1-bromoeicosane** can necessitate different solvent systems or higher reaction temperatures compared to shorter chains like 1-bromododecane.

Visualizing Synthetic Pathways

The following diagram illustrates a general workflow for the synthesis and subsequent application of long-chain 1-bromoalkanes in common carbon-carbon bond-forming reactions.



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